molecular formula C14H12O2 B1354790 1-(2-Phenoxyphenyl)ethanone CAS No. 26388-13-6

1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790
CAS No.: 26388-13-6
M. Wt: 212.24 g/mol
InChI Key: KPBCVVSDGJBODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenoxyphenyl)ethanone can be synthesized through the reaction of phenylethyl alcohol and benzoyl chloride. The reaction is typically carried out in an organic solvent such as methylene chloride or carbon tetrachloride under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidation of this compound can produce carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields 1-(2-Phenoxyphenyl)ethanol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Organic Synthesis

1-(2-Phenoxyphenyl)ethanone serves as a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to biologically active compounds.

Application AreaDescription
Pharmaceuticals Used as an intermediate in the synthesis of drugs, including anticonvulsants and anti-inflammatory agents.
Agrochemicals Acts as a precursor for developing herbicides and pesticides.
Polymer Chemistry Utilized in the production of polymers due to its reactive carbonyl group.

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticonvulsant properties.

  • A study demonstrated that certain derivatives showed potent anticonvulsant activity when tested against pentylenetetrazole-induced seizures in mice, indicating potential therapeutic applications in treating epilepsy .

Mechanistic Studies

The compound has been investigated for its mechanism of action in biological systems. The phenoxy group enhances the reactivity of the carbonyl, facilitating nucleophilic attacks that lead to the formation of new compounds.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of synthesized derivatives of this compound. The results indicated that specific modifications to the phenoxy group significantly enhanced anticonvulsant efficacy compared to established drugs like diazepam .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing novel triazole derivatives from this compound as starting materials. These derivatives were tested for their biological activity, revealing promising results against bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic rings allow for interactions with other aromatic compounds through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanone: Similar in structure but lacks the phenoxy group.

    2-Phenoxyacetophenone: Contains an additional phenoxy group on the acetophenone structure.

    Benzophenone: Lacks the phenoxy group but has a similar ketone structure.

Uniqueness

1-(2-Phenoxyphenyl)ethanone is unique due to its specific arrangement of phenoxy and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

1-(2-Phenoxyphenyl)ethanone, also known by its chemical formula C₁₄H₁₂O₂ and CAS number 26388-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to an ethanone moiety, characterized by a phenoxy group. This arrangement contributes to its reactivity and potential applications in organic synthesis. The compound typically appears as a solid with varying physical properties depending on purity and environmental conditions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been studied for its role as an intermediate in synthesizing biologically active compounds, including those with antibacterial properties. Specifically, it has shown the ability to inhibit bacterial type IV secretion systems, which are critical for the pathogenicity of various bacteria. This inhibition suggests potential applications in developing new antimicrobial agents.

Studies have demonstrated that this compound interacts with bacterial proteins involved in secretion systems. This interaction is crucial for its antibacterial efficacy, as it disrupts the ability of bacteria to secrete toxins and other virulence factors necessary for infection. Further research into the pharmacokinetics and toxicity profiles of this compound is essential for understanding its safety and efficacy in practical applications.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods often involve various reagents and conditions tailored to optimize yield and purity. The compound serves as a versatile intermediate in organic synthesis, making it valuable for producing other biologically active molecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-(3-Phenoxyphenyl)ethanoneSimilar KetoneDifferent substitution pattern on the aromatic ring
2-Bromo-1-(2-phenoxyphenyl)ethanoneBrominated DerivativeEnhanced reactivity due to bromine substituent
1-(4-Methylphenyl)ethanoneMethyl-substituted KetoneAltered electronic properties affecting reactivity

The presence of the phenoxy group in this compound allows for distinct interactions compared to other similar compounds, enhancing its potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

  • Anticonvulsant Activity : A study investigated novel derivatives based on phenoxy groups and their anticonvulsant activity. The results indicated that certain derivatives exhibited significant anticonvulsant effects when tested on animal models .
  • Dual Modulators : Another research highlighted the design of acetamides based on phenoxy structures that act as dual modulators targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These compounds showed promise as therapeutic agents for metabolic syndrome-related diseases .
  • Pharmacological Studies : In pharmacological studies involving animal models, compounds derived from phenoxy groups were tested for their effects on sleep disorders and anxiety, demonstrating beneficial interactions with benzodiazepine receptors .

Properties

IUPAC Name

1-(2-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCVVSDGJBODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443739
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26388-13-6
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Phenoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Phenoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Phenoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Phenoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Phenoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.